(9H-Fluoren-9-yl)methyl (R)-(1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl ®-(1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorenyl group, a phenyl group with a hydroxymethyl substituent, and a ureido group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-(1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of the amine group: The amine group of the starting material is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Coupling reaction: The protected amine is then coupled with a fluorenylmethyl carbamate derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl ®-(1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride).
Substitution: The fluorenyl group can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitrated fluorenyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.
Medicine
Potential applications in medicine include the development of new drugs or therapeutic agents. The ureido group in the compound may interact with biological targets, leading to potential pharmacological effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, while the fluorenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure, used in the production of pharmaceuticals and polymers.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A coupling reagent used in peptide synthesis.
3-Methoxyphenylboronic acid: A boronic acid derivative used in organic synthesis.
Uniqueness
(9H-Fluoren-9-yl)methyl ®-(1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a balance of hydrophobic and hydrophilic regions, making it versatile for different research and industrial purposes.
Properties
Molecular Formula |
C28H30N4O5 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H30N4O5/c29-27(35)30-15-5-10-25(26(34)31-19-13-11-18(16-33)12-14-19)32-28(36)37-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-14,24-25,33H,5,10,15-17H2,(H,31,34)(H,32,36)(H3,29,30,35)/t25-/m1/s1 |
InChI Key |
KBTCNJJDJZRXCX-RUZDIDTESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO |
Origin of Product |
United States |
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